molecular formula C13H17NO4 B4706401 3,4,5-trimethoxy-N-(prop-2-en-1-yl)benzamide CAS No. 5918-60-5

3,4,5-trimethoxy-N-(prop-2-en-1-yl)benzamide

Cat. No.: B4706401
CAS No.: 5918-60-5
M. Wt: 251.28 g/mol
InChI Key: YFSGJIWEOZXOLY-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(prop-2-en-1-yl)benzamide is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-allyl-3,4,5-trimethoxybenzamide is 251.11575802 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential as a CNS Depressant

N-allyl-3,4,5-trimethoxybenzamide has been investigated in the context of central nervous system (CNS) depressants. Research on heterocyclic 3,4,5-trimethoxybenzamides, a category to which this compound belongs, has shown potential for CNS depressant activity. For example, derivatives of methyl- or dimethyloxazolidines were prepared and demonstrated preliminary pharmacological screening as CNS depressants (Parravicini et al., 1976).

Anticonvulsant Properties

Studies have also explored the anticonvulsant properties of 3,4,5-trimethoxybenzamides. These compounds were found to inhibit the oxidation of pyruvic acid by rat brain homogenate and possessed anticonvulsant activity. However, their anticonvulsant property was not related to their ability to inhibit pyruvic acid oxidation (Chaturvedi et al., 1972).

Potential Memory Enhancers

A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, similar to N-allyl-3,4,5-trimethoxybenzamide, have been synthesized and evaluated as potential memory enhancers. These compounds demonstrated acetylcholinesterase-inhibiting activity and showed promise in enhancing memory, as evidenced by dose-dependent increase in percent retention in studies (Piplani et al., 2018).

Structural and Pharmacological Studies

There has been significant research into the structure-activity relationships of 3,4,5-trimethoxybenzamides, which includes understanding their pharmacological properties and potential as depressants. This research helps to elucidate the impact of different substituents on the amide nitrogen and their resulting pharmacological activities (Luts, 1971).

Spectral Properties and Synthesis

Investigations into the synthesis and spectral properties of N-(3,4,5-Trimethoxybenzoyl)-3,6-dihydro-1,2-oxazines and N-(3,4,5-Trimethoxybenzoyl)tetrahydro-1,2-oxaziens have been conducted. This research is crucial for the development of neurosedatives with enhanced pharmacological activity and reduced side-effect toxicity (Labazioewicz et al., 1992).

Properties

IUPAC Name

3,4,5-trimethoxy-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-5-6-14-13(15)9-7-10(16-2)12(18-4)11(8-9)17-3/h5,7-8H,1,6H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSGJIWEOZXOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364550
Record name ST50185346
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5918-60-5
Record name ST50185346
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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